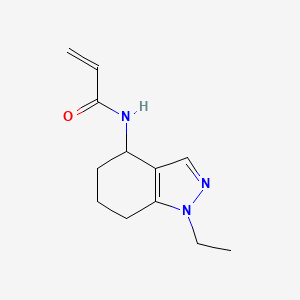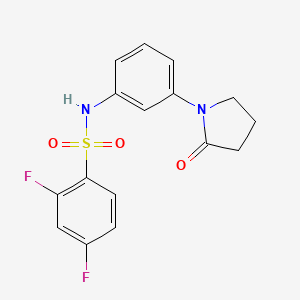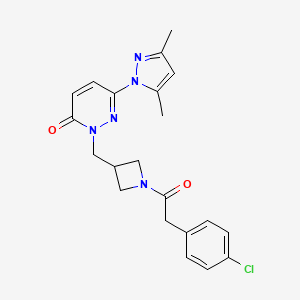
N-(1-Ethyl-4,5,6,7-tetrahydroindazol-4-yl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-Ethyl-4,5,6,7-tetrahydroindazol-4-yl)prop-2-enamide, also known as ETI, is a small molecule that has gained significant attention in scientific research due to its potential applications in various fields. ETI is a synthetic compound that is derived from indazole, and it has been studied for its potential use in cancer therapy, neuroprotection, and other biomedical applications.
Mécanisme D'action
The mechanism of action of N-(1-Ethyl-4,5,6,7-tetrahydroindazol-4-yl)prop-2-enamide involves the inhibition of various signaling pathways that are involved in cancer cell growth and survival. This compound has been shown to inhibit the activity of the Akt/mTOR signaling pathway, which is a key regulator of cell growth and proliferation. In addition, this compound has been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in inflammation and cell survival.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in cells and tissues. This compound has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is essential for preventing the growth and spread of cancer cells. This compound has also been shown to reduce oxidative stress and inflammation in cells, which can contribute to the development of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(1-Ethyl-4,5,6,7-tetrahydroindazol-4-yl)prop-2-enamide in lab experiments is that it is a small molecule that can easily penetrate cells and tissues. In addition, this compound has been shown to have low toxicity in cells and animals, which makes it a promising candidate for further development. However, one limitation of using this compound in lab experiments is that it may not be effective in all types of cancer cells, as different cancer cells have different signaling pathways that regulate their growth and survival.
Orientations Futures
There are several future directions for research on N-(1-Ethyl-4,5,6,7-tetrahydroindazol-4-yl)prop-2-enamide. One direction is to study the potential use of this compound in combination with other cancer therapies, such as chemotherapy and radiation therapy. Another direction is to study the potential use of this compound in treating other diseases such as diabetes and cardiovascular disease. Furthermore, the development of more potent and selective this compound analogs could lead to the discovery of new drugs for the treatment of cancer and other diseases.
Méthodes De Synthèse
The synthesis of N-(1-Ethyl-4,5,6,7-tetrahydroindazol-4-yl)prop-2-enamide involves the reaction of 1-ethyl-4,5,6,7-tetrahydroindazole with propargyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds via a nucleophilic substitution mechanism, and the resulting product is purified through column chromatography.
Applications De Recherche Scientifique
N-(1-Ethyl-4,5,6,7-tetrahydroindazol-4-yl)prop-2-enamide has been studied for its potential use in cancer therapy, as it has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. In addition, this compound has been studied for its neuroprotective effects, as it has been shown to protect neurons from oxidative stress and inflammation. This compound has also been studied for its potential use in treating other diseases such as diabetes, Alzheimer's disease, and cardiovascular disease.
Propriétés
IUPAC Name |
N-(1-ethyl-4,5,6,7-tetrahydroindazol-4-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c1-3-12(16)14-10-6-5-7-11-9(10)8-13-15(11)4-2/h3,8,10H,1,4-7H2,2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STUITOYXKQPLLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=N1)C(CCC2)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[[4-(2,5-dimethylphenyl)-5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2748997.png)


![Ethyl 3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride](/img/no-structure.png)
![[(1S,2S,4S,8S,11S,12R,13S,16S,17S,19R,20S)-4-Ethoxy-8-(furan-3-yl)-12,17-dihydroxy-1,9,11,16-tetramethyl-5,14-dioxapentacyclo[11.6.1.02,11.06,10.016,20]icos-9-en-19-yl] (E)-2-methylbut-2-enoate](/img/structure/B2749003.png)
![2-[[3-(4-ethylphenyl)-6-(4-fluorophenyl)-7-oxo-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2749005.png)
![N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3,4-dimethoxybenzamide](/img/structure/B2749007.png)
![3,4,5-trimethoxy-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2749010.png)
![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine oxalate](/img/structure/B2749012.png)
![1-({[(1-Hydroxycyclopentyl)methyl]amino}methyl)cyclopentan-1-ol hydrochloride](/img/structure/B2749016.png)
![N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-N-methyl-1H-1,2,4-triazole-5-carboxamide](/img/structure/B2749017.png)
amino}propanoic acid](/img/structure/B2749018.png)
